N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide is an organic compound that features a thiophene ring substituted with an acetyl group and an ethyl chain linked to a butane sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonamide Formation: Finally, the ethyl-substituted thiophene is reacted with butane-1-sulfonyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . Additionally, the thiophene ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Sulfonamides: Compounds like sulfanilamide, which share the sulfonamide functional group and are used as antibacterial agents.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide is unique due to its specific combination of a thiophene ring, acetyl group, and sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-3-4-9-18(15,16)13-8-7-11-5-6-12(17-11)10(2)14/h5-6,13H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNWBCJLYBGQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCC1=CC=C(S1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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